

physicochemical properties of 3-(Aminomethyl)-2-naphthol

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Compound of Interest

Compound Name: 3-(Aminomethyl)-2-naphthol

Cat. No.: B1378527

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An In-depth Technical Guide to the Physicochemical Properties of **3-(Aminomethyl)-2-naphthol**

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of **3-(Aminomethyl)-2-naphthol** (CAS No. 1181563-65-4). As a member of the aminoalkyl naphthol class of compounds, it serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a naphthalene core functionalized with both a hydroxyl group and an aminomethyl group, imparts a valuable combination of aromatic, nucleophilic, and amphoteric characteristics. This document details the compound's identity, outlines a representative synthetic workflow, and delves into its core physicochemical properties, including its acid-base behavior, solubility, and spectroscopic signature. Standardized experimental protocols for its characterization are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Compound Identification

Precise identification is the cornerstone of any chemical research. The key identifiers for **3-(Aminomethyl)-2-naphthol** are summarized below.

Identifier	Value	Source
IUPAC Name	3-(Aminomethyl)naphthalen-2-ol	N/A
CAS Number	1181563-65-4	[1]
Molecular Formula	C ₁₁ H ₁₁ NO	[1][2]
Molecular Weight	173.21 g/mol	[1][2]
SMILES	<chem>OC1=C(CN)C=C2C=CC=CC2=C1</chem>	[1]
MDL Number	MFCD18410094	[1][2]

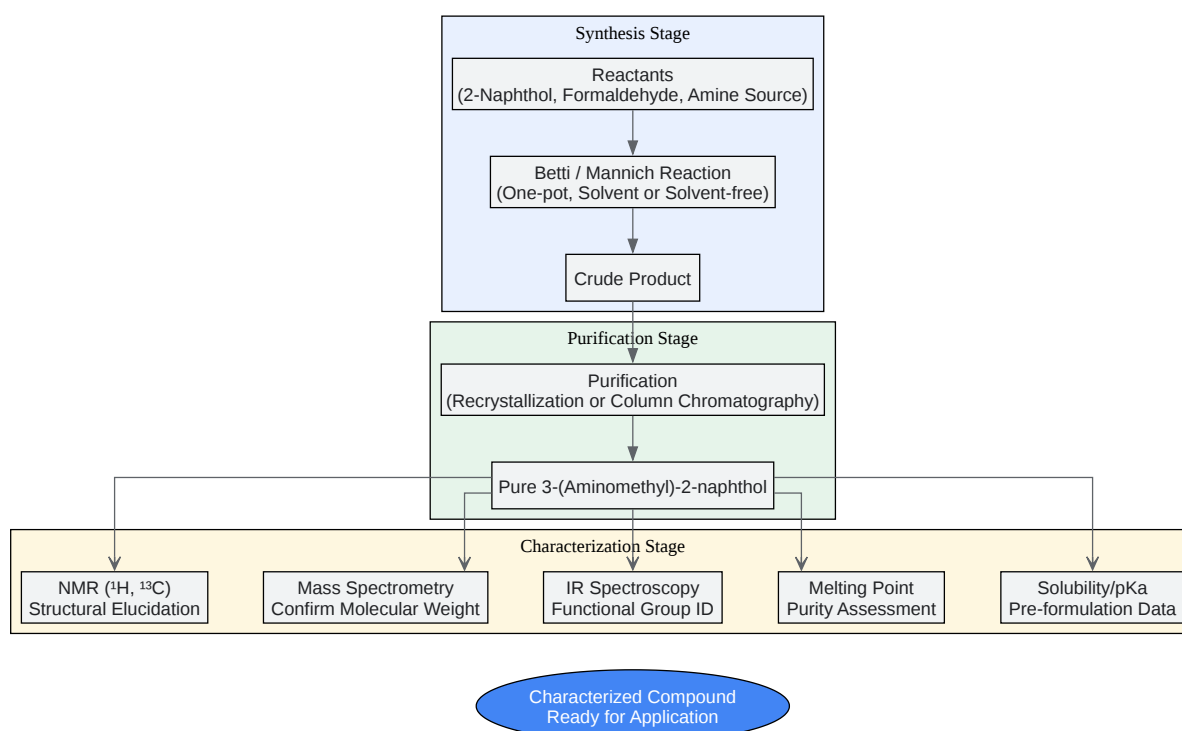
Significance in Medicinal Chemistry and Materials Science

The **3-(aminomethyl)-2-naphthol** scaffold is of significant interest due to the biological and photophysical properties inherent in its structure. The broader class of aminoalkyl naphthols are key intermediates in the synthesis of more complex molecules.[3]

- **Pharmaceutical Intermediates:** The molecule serves as a precursor for compounds targeting neurological and inflammatory conditions.[2] The primary amine allows for straightforward derivatization to form amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] The 1,3-amino-alcohol motif is present in numerous bioactive compounds and marketed drugs.[3]
- **Fluorescent Dyes and Optical Brighteners:** The naphthol core is a well-known fluorophore. The presence of both electron-donating hydroxyl and amino groups can enhance its photophysical properties, making it a valuable building block for fluorescent probes, sensors, and dyes.[2]
- **Ligands in Catalysis:** The ability of the amino and hydroxyl groups to chelate metal ions makes this compound a candidate for ligand development in asymmetric synthesis and catalysis.[3]

Synthesis and Characterization Workflow

The synthesis of aminoalkyl naphthols is often achieved through multicomponent reactions, such as the Betti reaction or similar Mannich-type condensations.^{[3][4]} These one-pot procedures are efficient and align with the principles of green chemistry. A generalized workflow for the synthesis and subsequent characterization is outlined below.



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Caption: General workflow for synthesis and characterization.

Core Physicochemical Properties

Physical State and Solubility

- Appearance: As a crystalline solid, likely white to off-white or pale yellow, similar to related aminonaphthols.[5]
- Solubility: The molecule's solubility is dictated by the hydrophobic naphthalene core and the two polar functional groups.
 - Water: Sparingly soluble. The parent compound, 2-naphthol, has a water solubility of approximately 0.6-0.8 g/L.[6] The addition of the polar aminomethyl group should slightly increase this, but high aqueous solubility is not expected at neutral pH.
 - Aqueous Acid: Solubility is expected to increase significantly in acidic solutions (e.g., dilute HCl) due to the protonation of the basic aminomethyl group to form a more soluble ammonium salt.
 - Aqueous Base: Solubility is also expected to increase in basic solutions (e.g., dilute NaOH) via deprotonation of the acidic phenolic hydroxyl group to form a soluble phenoxide salt.
 - Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in nonpolar solvents like hexanes.[5]

Thermal Properties

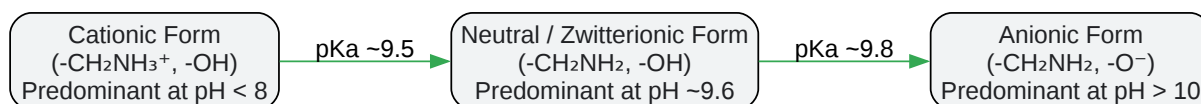
The melting point is a critical indicator of purity. While the exact melting point for **3-(Aminomethyl)-2-naphthol** is not widely reported, the structurally related isomer, 3-Amino-2-naphthol, has a melting point of 229-230 °C. It is essential to determine this value experimentally for the target compound. A sharp melting range typically indicates high purity.

Acid-Base Properties (pKa)

3-(Aminomethyl)-2-naphthol is an amphoteric compound, possessing both an acidic phenolic hydroxyl group and a basic primary amino group. Understanding its pKa values is crucial for applications in drug development, formulation, and analytical method development.

Functional Group	Type	Estimated pKa	Basis of Estimation
Phenolic Hydroxyl (-OH)	Acidic	~9.8	Based on the reported pKa of 2-naphthol (~9.6-9.8).[7][8]
Aminomethyl (-CH ₂ NH ₂)	Basic	~9.5 (for conjugate acid, -CH ₂ NH ₃ ⁺)	Based on typical pKa values for primary alkylammonium ions.

This dual nature means the molecule's net charge is highly dependent on the pH of the environment.



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Caption: pH-dependent speciation of **3-(Aminomethyl)-2-naphthol**.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include:
 - A singlet for the two methylene protons (-CH₂) adjacent to the amine, likely around 3.8-4.2 ppm.
 - Multiple signals in the aromatic region (7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring system.
 - Broad, exchangeable singlets for the hydroxyl (-OH) and amine (-NH₂) protons.
 - ¹³C NMR: Expected signals would include:

- A signal for the methylene carbon ($-\text{CH}_2$) around 40-50 ppm.
- Multiple signals in the aromatic region (110-155 ppm), including a signal for the carbon bearing the hydroxyl group at the higher end of this range.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Data for the related 3-Amino-2-naphthol shows characteristic peaks which can be used as a reference.^[9]
 - O-H Stretch: A broad band around $3200\text{-}3600\text{ cm}^{-1}$.
 - N-H Stretch: One or two sharp to medium bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, potentially overlapping with the O-H stretch.
 - Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
 - Aromatic C=C Bending: Sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-N Stretch: A signal in the $1000\text{-}1200\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak corresponding to its molecular weight ($m/z = 173.21$). The related compound 3-Amino-2-naphthol shows a strong molecular ion peak at m/z 159.^[10]
- UV-Visible & Fluorescence Spectroscopy: The naphthalene chromophore is expected to exhibit strong absorbance in the UV region, typically with multiple bands between 250-350 nm. Given its use in synthesizing fluorescent dyes, the compound itself is likely to be fluorescent, with an emission wavelength longer than its absorption maximum.^[2]

Standard Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol: Melting Point Determination (Thiele Tube Method)

- **Sample Preparation:** Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The convection currents will ensure uniform heating.
- **Observation:** Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
- **Reporting:** Report the result as a melting range (e.g., 220-222 °C). A narrow range (<2 °C) is indicative of high purity.

Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

- **Principle:** This method determines the saturation mass concentration of a substance in water at a specific temperature.
- **Procedure:**
 1. Add an excess amount of the solid **3-(Aminomethyl)-2-naphthol** to a known volume of deionized water in a flask.
 2. Seal the flask and agitate (e.g., on a mechanical shaker) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 3. After equilibration, allow the mixture to stand to let undissolved solid settle.
 4. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

5. Analyze the concentration of the dissolved substance in the aqueous sample using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.
 6. Repeat the measurement at different time points to confirm that equilibrium has been reached.
- Reporting: Report the solubility in units of g/L or mol/L at the specified temperature.

Safety, Storage, and Handling

- Safety: While specific toxicity data for **3-(Aminomethyl)-2-naphthol** is limited, related aminonaphthols are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored at room temperature in a dry, well-sealed container, protected from light and moisture to prevent degradation.[2]

Conclusion

3-(Aminomethyl)-2-naphthol is a valuable chemical entity with significant potential in pharmaceutical and materials science applications. Its key physicochemical characteristics—amphoteric nature, predictable solubility profile governed by pH, and distinct spectroscopic signature—make it a versatile scaffold for further chemical modification. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize, characterize, and innovate with this important molecule.

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